2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine

Lipophilicity Drug-likeness Physicochemical profiling

2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine (CAS 1956334-15-8) is a partially saturated bicyclic heterocycle belonging to the 2,7-naphthyridine family, with molecular formula C₁₅H₁₆N₂ and molecular weight 224.30 g/mol. It comprises a 1,2,3,4-tetrahydro-2,7-naphthyridine core bearing a benzyl substituent at the N‑2 position of the saturated ring.

Molecular Formula C15H16N2
Molecular Weight 224.30 g/mol
Cat. No. B11883115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine
Molecular FormulaC15H16N2
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1C=CN=C2)CC3=CC=CC=C3
InChIInChI=1S/C15H16N2/c1-2-4-13(5-3-1)11-17-9-7-14-6-8-16-10-15(14)12-17/h1-6,8,10H,7,9,11-12H2
InChIKeyLREBONXTYYMNLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine for Pharmaceutical R&D: Core Scaffold, Physicochemical Identity, and Procurement Specifications


2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine (CAS 1956334-15-8) is a partially saturated bicyclic heterocycle belonging to the 2,7-naphthyridine family, with molecular formula C₁₅H₁₆N₂ and molecular weight 224.30 g/mol . It comprises a 1,2,3,4-tetrahydro-2,7-naphthyridine core bearing a benzyl substituent at the N‑2 position of the saturated ring. The scaffold itself is recognized as a privileged structure in medicinal chemistry, with 2,7-naphthyridine derivatives exhibiting antitumor, antimicrobial, analgesic, and anticonvulsant activities . The partially saturated tetrahydro variant serves as a versatile intermediate for constructing NAMPT inhibitors, kinase inhibitors, and other bioactive molecules, where the secondary amine in the saturated ring acts as a key reactive handle for further diversification [1].

Why 2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine Cannot Be Replaced by Unsubstituted or N‑Methyl Analogs in Drug Discovery Programs


The N‑2 benzyl substituent of 2-benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine is not a passive protecting group; it fundamentally alters the scaffold's physicochemical profile, reactivity, and biological recognition relative to unsubstituted (1,2,3,4-tetrahydro-2,7-naphthyridine, CAS 108749-08-2) or N‑methyl (2-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine, CAS 13479-44-2) analogs. Switching the benzyl group to a smaller N‑substituent changes lipophilicity, steric occupancy, and electronic properties, which can shift target binding, metabolic stability, and synthetic downstream potential. The benzyl substituent can also be removed under mild hydrogenolysis to liberate the free secondary amine—a transformation not feasible with an N‑methyl group—making the benzyl derivative the preferred gateway to N‑unsubstituted 2,7-naphthyridine building blocks . Evidence below quantifies these differences.

Quantitative Differentiation Evidence: 2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine vs. Closest Analogs


Lipophilicity Shift: Predicted LogP Comparison Between 2-Benzyl and 2-Methyl Substituted 2,7-Naphthyridines

Introduction of a benzyl group at the N‑2 position increases predicted lipophilicity by approximately 1.4–1.7 log units relative to the N‑methyl analog, moving the scaffold from a predominantly hydrophilic space (cLogP ~1.2 for 2-methyl) to a more balanced lipophilic–hydrophilic profile that can enhance membrane permeability and target engagement [1]. The unsubstituted 1,2,3,4-tetrahydro-2,7-naphthyridine has a measured logP of -0.09, confirming that alkylation is required to achieve drug-like lipophilicity .

Lipophilicity Drug-likeness Physicochemical profiling

Steric Bulk: Sterimol Parameters Differentiate 2-Benzyl from 2-Methyl Congeners

The benzyl substituent introduces substantial steric bulk compared to a methyl group. Sterimol parameters for a closely related benzyl-2,7-naphthyridine indicate a maximum length (L) of ~13.16 Å and width (B5) of ~6.85 Å, with a globularity of 0.195 [1]. In contrast, a 2-methyl substituent would present L ≈ 3.0 Å and B5 ≈ 3.0 Å. This steric increase can be exploited to fill hydrophobic pockets in target proteins or to shield metabolically labile sites.

Steric effects Structure–activity relationships Molecular design

Synthetic Utility: Debenzylation Enables Access to N‑Unsubstituted Scaffold, Inaccessible from 2‑Methyl Analog

The N‑benzyl group serves as a cleavable protecting group. Under standard hydrogenolysis conditions (H₂, Pd/C, room temperature, atmospheric pressure), the benzyl group is quantitatively removed to yield 1,2,3,4-tetrahydro-2,7-naphthyridine, freeing the secondary amine for subsequent acylation, sulfonylation, or reductive amination . The N‑methyl analog cannot undergo selective N‑demethylation under similarly mild conditions, limiting its utility as a diversification intermediate. Commercially, the benzyl derivative is supplied at ≥97% purity (HPLC) , compared to typical 95% purity for the N‑methyl variant.

Protecting group strategy Synthetic intermediate Scaffold diversification

Basicity Modulation: Predicted pKa Shift Between 2-Benzyl and 2-Methyl Derivatives

The benzyl substituent has a modest electron‑withdrawing inductive effect relative to methyl, reducing the basicity of the saturated ring nitrogen. The predicted pKa of the conjugate acid of 2-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine is 7.23 ± 0.20 . For the 2-benzyl derivative, the predicted pKa is approximately 6.5 ± 0.3, based on analogous benzylamine vs. methylamine pKa differences. This shift means the benzyl compound will be less protonated at physiological pH 7.4, potentially improving membrane permeability and reducing P‑gp efflux susceptibility [1].

Ionization state Bioavailability Drug design

Commercial Purity and Batch Consistency: 97% HPLC Purity Benchmark vs. Typical 95% for Generic Analogs

Available commercial batches of 2-benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine (CAS 1956334-15-8) are certified at ≥97% purity by HPLC , with ISO-certified production lines ensuring batch-to-batch consistency . In comparison, the unsubstituted tetrahydro-2,7-naphthyridine hydrochloride (CAS 1354940-72-9) is typically offered at 95% purity, and the 2-methyl analog often contains residual alkylating agent impurities that complicate downstream biological assays. The higher purity of the benzyl derivative reduces the need for additional purification steps prior to use in sensitive biochemical or cellular experiments.

Quality control Procurement specification Reproducibility

Naphthyridine Scaffold Biological Breadth: Class-Level Activity Profile Informing Target Selection

The 2,7-naphthyridine scaffold, including tetrahydro derivatives, has demonstrated activity across multiple therapeutic target classes. In binding assays, elaborated tetrahydro-2,7-naphthyridine derivatives have achieved Ki values as low as 17–52 nM against kinase targets [1] and IC₅₀ values <500 nM in USP19 inhibition assays [2]. While these data are from fully elaborated analogs rather than 2-benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine itself, they establish the scaffold's potential for generating high-potency ligands. The benzyl derivative provides a direct starting point for such elaboration.

Kinase inhibition Antimicrobial Antitumor

High-Impact Application Scenarios for 2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation via N‑Debenzylation and Parallel Derivatization

In kinase drug discovery programs, the benzyl derivative is hydrogenolyzed to the free NH scaffold, which is then elaborated with diverse acyl, sulfonyl, or alkyl warheads to generate focused kinase inhibitor libraries. Published tetrahydro-2,7-naphthyridine analogs have achieved Ki values of 17–52 nM against kinase targets [1]. The benzyl-to-NH conversion is quantitative (>95% yield, 2–4 h), enabling rapid SAR exploration, whereas the 2-methyl analog cannot be deprotected, blocking this entire library synthesis strategy.

NAMPT Inhibitor Scaffold Construction for Oncology Indications

The tetrahydro-2,7-naphthyridine core is a validated starting point for nicotinamide phosphoribosyltransferase (NAMPT) inhibitors with antiproliferative activity [1]. 2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine provides a direct entry into this inhibitor class; the benzyl group can be retained in early analogs for lipophilicity-driven cellular activity or cleaved for further optimization. The ≥97% purity specification ensures that initial biological assay results are not confounded by impurities.

CNS-Penetrant Probe Design Leveraging Reduced Basicity and Increased Lipophilicity

The predicted lower pKa (~6.5 vs. 7.23 for the 2-methyl analog) and higher cLogP (~2.7 vs. ~1.2) of the benzyl derivative [1] yield a higher fraction unionized at physiological pH (~89% vs. ~60%), a property associated with improved blood-brain barrier penetration. Medicinal chemists targeting CNS enzymes or receptors can procure this building block to bias initial leads toward favorable CNS physicochemical space, reducing the number of design iterations required.

High-Throughput Screening Library Production with Enhanced Steric Diversity

The steric profile of the benzyl group (Sterimol L ≈ 13.2 Å, B5 ≈ 6.85 Å) [1] introduces three-dimensional shape diversity that is often lacking in flat, aromatic screening libraries. Incorporating this building block into diversity-oriented synthesis workflows generates compounds that sample a distinct region of chemical space compared to libraries built from 2-methyl or unsubstituted analogs, increasing the probability of identifying novel hit matter.

Quote Request

Request a Quote for 2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.